molecular formula C11H14O4S B2889654 Diethyl 3-methylthiophene-2,4-dicarboxylate CAS No. 14559-14-9

Diethyl 3-methylthiophene-2,4-dicarboxylate

Cat. No.: B2889654
CAS No.: 14559-14-9
M. Wt: 242.29
InChI Key: IFXVNMXHGVMSLZ-UHFFFAOYSA-N
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Description

Diethyl 3-methylthiophene-2,4-dicarboxylate (CAS 14559-14-9) is a high-value thiophene-based chemical building block extensively used in organic synthesis and medicinal chemistry research. This compound serves as a versatile precursor for the synthesis of a wide range of biologically active molecules, including potent anticancer and antimicrobial agents . Its core structure is integral to the development of novel therapeutics, often acting as a bioisostere for benzene rings in drug design, a strategy that has proven successful in several marketed drugs . Researchers utilize this compound in the synthesis of complex heterocyclic systems, such as thienopyrimidines, via well-established methods like the Gewald reaction for preparing 2-aminothiophene derivatives . These derivatives are significant in scientific studies for their diverse applications, including computational investigations, spectroscopic analysis, and molecular docking studies to rationalize drug-receptor interactions . The compound is characterized by its molecular formula C11H14O4S and a molecular weight of 242.29 g/mol . This product is intended for research and development purposes only and is not intended for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

diethyl 3-methylthiophene-2,4-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O4S/c1-4-14-10(12)8-6-16-9(7(8)3)11(13)15-5-2/h6H,4-5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFXVNMXHGVMSLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CSC(=C1C)C(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: Diethyl 3-methylthiophene-2,4-dicarboxylate can be synthesized through several methods. One common approach involves the esterification of 3-methylthiophene-2,4-dicarboxylic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions: Diethyl 3-methylthiophene-2,4-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the ester groups can yield the corresponding alcohols. This can be achieved using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, nitrating agents, sulfonating agents.

Major Products Formed:

Scientific Research Applications

Diethyl 3-methylthiophene-2,4-dicarboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of diethyl 3-methylthiophene-2,4-dicarboxylate involves its interaction with various molecular targets and pathways. The ester groups can undergo hydrolysis to release the corresponding acids, which may interact with enzymes or receptors in biological systems. The thiophene ring can participate in π-π interactions and hydrogen bonding, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Substituent Variations at the 5-Position

The 5-position of the thiophene ring is a critical site for functionalization, influencing physicochemical and biological properties.

Compound Name Substituent at 5-Position Key Properties/Applications Reference
Diethyl 3-methyl-5-[(2,2,2-trifluoroacetyl)amino]thiophene-2,4-dicarboxylate Trifluoroacetyl-amino - Binding affinity: -5.7 kcal/mol (AvrRps4 protein) via 2 hydrogen bonds (ASN236, ARG199).
- Comparable to ampicillin (-5.8 kcal/mol) in antibacterial activity.
Diethyl 5-[(5-amino-3-oxo-2-phenyl-1H-pyrazol-4-yl)diazenyl]-3-methylthiophene-2,4-dicarboxylate Azo-linked pyrazole - Azo group enhances π-π stacking and redox activity.
- Potential in dye or coordination chemistry.
Diethyl 5-((phenylimino)methyleneamino)-3-methylthiophene-2,4-dicarboxylate Iminomethylene-phenyl - Precursor for pyrimidine derivatives (e.g., anticancer agents via aza-Wittig reactions).
- Yield: 78% in cyclization reactions.
2,4-Diethyl 3-methyl-5-[(phenoxycarbonyl)amino]thiophene-2,4-dicarboxylate Phenoxycarbonyl-amino - Alters lipophilicity (logP ~4.1).
- Molecular weight: 377.41 g/mol.

Structural and Crystallographic Comparisons

  • Diethyl (E)-5-(2-hydroxybenzylideneamino)-3-methylthiophene-2,4-dicarboxylate: Triclinic crystal system (P1) with unit cell volume 873.4 ų. Planar thiophene and benzene rings, with intramolecular O–H···N hydrogen bonds .
  • Diethyl 5-amino-3-methylthiophene-2,4-dicarboxylate (AMD): Parent compound; amino group enables Schiff base formation. Used to synthesize isothiocyanato and hydrazinecarbothioamido derivatives for anticancer studies .

Biological Activity

Diethyl 3-methylthiophene-2,4-dicarboxylate is a compound of interest in medicinal chemistry due to its diverse biological activities. This article reviews the available literature on its biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound belongs to the thiophene family, characterized by a five-membered ring containing sulfur. Its structure includes two carboxylate ester groups that enhance its reactivity and biological activity. The molecular formula is C10H14O4SC_{10}H_{14}O_4S with a molecular weight of approximately 246.28 g/mol.

Biological Activities

The biological activity of this compound can be categorized into several areas:

  • Anticancer Activity : Compounds containing thiophene moieties have been shown to exhibit significant antiproliferative effects against various cancer cell lines. For instance, derivatives of similar structures have demonstrated activity against human breast cancer (MCF-7) and cervical cancer (HeLa) cells. A study found that modifications in the thiophene structure influence their efficacy in inhibiting tumor growth by targeting tubulin polymerization, which is crucial for cell division .
  • Antimicrobial Properties : Thiophene derivatives are known for their antibacterial and antifungal properties. The presence of the thiophene ring enhances interactions with microbial cell membranes, leading to increased permeability and cell death .
  • Enzyme Inhibition : The isothiocyanate group in related compounds has been linked to enzyme inhibition mechanisms. This suggests that this compound may also interact with specific enzymes, potentially leading to therapeutic applications in enzyme-related diseases .

The mechanisms underlying the biological activities of this compound are not fully elucidated but can be inferred from studies on similar compounds:

  • Tubulin Interaction : Many thiophene derivatives inhibit tubulin polymerization, disrupting the mitotic spindle formation necessary for cell division. This mechanism has been observed in various cancer cell lines where these compounds effectively block the cell cycle .
  • Membrane Disruption : The amphiphilic nature of thiophene derivatives allows them to integrate into lipid membranes, altering membrane fluidity and permeability, which is critical for their antimicrobial effects .
  • Covalent Bond Formation : The ability of certain derivatives to form covalent bonds with nucleophilic sites on proteins suggests a potential mechanism for enzyme inhibition and modification of protein functions .

Case Studies and Research Findings

Several studies have investigated the biological activities of this compound and its derivatives:

StudyBiological ActivityFindings
AntiproliferativeIdentified significant activity against MCF-7 and HeLa cells; mechanism linked to tubulin inhibition.
AntimicrobialDemonstrated effectiveness against various bacterial strains; structure-activity relationship analyzed.
Enzyme InhibitionHighlighted potential for enzyme-targeting therapies; covalent interactions with nucleophiles noted.

Q & A

Q. What are the standard synthetic protocols for preparing Diethyl 3-methylthiophene-2,4-dicarboxylate derivatives, and how are reaction conditions optimized?

Methodological Answer: Derivatives are synthesized via multi-step reactions involving condensation, acetylation, or substitution. For example:

  • Amination: Reacting diethyl 2-amino-4-methylthiophene-3,5-dicarboxylate with acetyl chloride in chloroform under reflux yields acetamido derivatives (85% yield) .
  • Schiff Base Formation: Condensation with aldehydes (e.g., salicylaldehyde) in ethanol under reflux forms imine-linked derivatives, with purity confirmed by recrystallization .
  • Catalysis: Lewis acids like AlCl₃ accelerate thiourea coupling reactions for sulfur-containing analogs .

Optimization Strategies:

  • Solvent Selection: Polar aprotic solvents (e.g., THF, chloroform) enhance reactivity.
  • Temperature Control: Reflux (330–373 K) balances reaction rate and side-product minimization.
  • Catalyst Screening: Trifluoroacetic acid (TFA) improves yields in anhydrous conditions .

Q. Table 1: Comparison of Synthetic Routes

DerivativeReactants/ConditionsYieldReference
Acetamido derivativeAcetyl chloride, chloroform, 330 K85%
Schiff base derivativeSalicylaldehyde, ethanol, reflux72%
Thiourea-linked analog3-Benzoylthiourea, AlCl₃, THF68%

Q. What analytical techniques are critical for confirming the purity and structure of this compound?

Methodological Answer:

  • NMR Spectroscopy:
    • ¹H/¹³C NMR identifies substituents (e.g., ester carbonyls at δ ~165–170 ppm, thiophene protons at δ ~6.5–7.5 ppm) .
  • Mass Spectrometry (MS):
    • High-resolution MS confirms molecular ions (e.g., [M+H]⁺ at m/z 425.51 for furan-containing derivatives) .
  • X-ray Crystallography:
    • Determines bond lengths (e.g., S1–C8: 1.730 Å) and intermolecular interactions (e.g., hydrogen bonds: O1···O3 = 3.293 Å) .
  • Melting Point Analysis:
    • Sharp melting points (e.g., 394 K) indicate purity .

Advanced Research Questions

Q. How can crystallographic data discrepancies be resolved during structure refinement?

Methodological Answer:

  • Software Selection:
    • Use SHELXL for small-molecule refinement due to robust handling of high-resolution data .
    • WinGX/ORTEP-3 aids in visualizing hydrogen bonding and thermal ellipsoids .
  • Discrepancy Mitigation:
    • Twinned Data: Apply twin-law matrices in SHELXL for non-merohedral twinning .
    • Disorder Modeling: Refine occupancies of disordered atoms iteratively (e.g., solvent molecules in lattice) .
  • Validation Tools:
    • CheckCIF/PLATON validates geometry against database standards .

Q. What computational and experimental approaches elucidate electronic properties for materials science applications?

Methodological Answer:

  • DFT Calculations:
    • Predict HOMO-LUMO gaps (e.g., 3.2 eV for thiophene-furan systems) to assess conductivity .
  • Spectroscopic Analysis:
    • UV-Vis: π→π* transitions (~270–320 nm) indicate conjugation extent .
    • Cyclic Voltammetry: Redox peaks reveal electrochemical stability (e.g., E₁/2 = −1.2 V for sulfur-containing derivatives) .
  • Single-Crystal Studies:
    • Non-coplanar thiophene-furan rings (dihedral angle ~15°) correlate with optoelectronic anisotropy .

Q. How should researchers address contradictions in reported biological activities (e.g., enzyme inhibition vs. cytotoxicity)?

Methodological Answer:

  • Mechanistic Profiling:
    • Enzyme Assays: Use fluorogenic substrates (e.g., 4-nitrophenyl acetate) to quantify inhibition (IC₅₀) .
    • Cytotoxicity Screening: Compare MTT assay results across cell lines (e.g., IC₅₀ variations in HeLa vs. HEK293) .
  • Structure-Activity Relationship (SAR):
    • Modify ester/amide groups to isolate bioactivity (e.g., replacing ethyl with methyl esters reduces toxicity) .
  • Data Normalization:
    • Control for solvent effects (e.g., DMSO concentration ≤0.1% in assays) .

Q. Table 2: Biological Activity Comparison

DerivativeTarget ActivityIC₅₀/EC₅₀Reference
Pyrazolo-pyrimidine analogEnzyme inhibition12 µM
Benzamide-linked analogAntiproliferative (HeLa)8 µM
Furan-thiophene hybridAntibacterial (E. coli)64 µg/mL

Q. What strategies optimize regioselectivity in functionalizing the thiophene ring?

Methodological Answer:

  • Directing Groups:
    • Amino/ester groups at C2/C4 positions direct electrophiles to C5 (e.g., nitration at C5 via HNO₃/H₂SO₄) .
  • Protection-Deprotection:
    • Temporarily protect amines with Boc groups to enable C3 methylation .
  • Metal-Mediated Coupling:
    • Suzuki-Miyaura reactions install aryl groups at C5 using Pd(PPh₃)₄ catalysts .

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